3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the azetidine ring and the o-tolyl group further enhances its chemical and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with an azetidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound with similar biological activities.
Azetidine derivatives: Compounds with similar ring structures and biological properties.
o-Tolyl derivatives: Compounds containing the o-tolyl group, known for their chemical reactivity.
Uniqueness
3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its thiazolidine-2,4-dione core, azetidine ring, and o-tolyl group.
Properties
IUPAC Name |
3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-12(11)6-7-14(19)17-8-13(9-17)18-15(20)10-22-16(18)21/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCUXRTEGCOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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